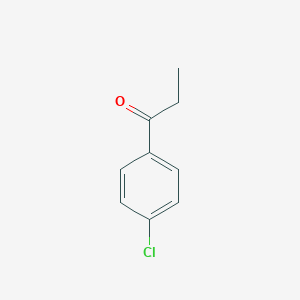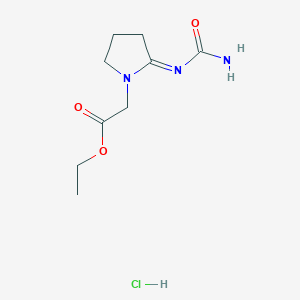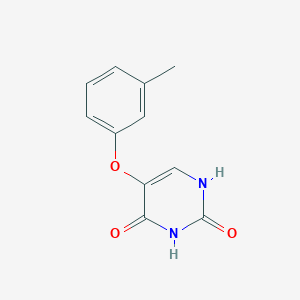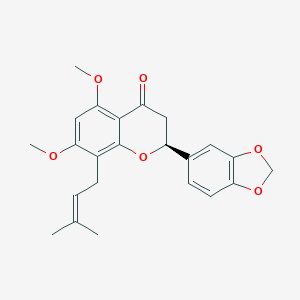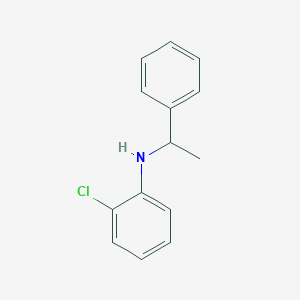
2-chloro-N-(1-phenylethyl)aniline
Descripción general
Descripción
“2-chloro-N-(1-phenylethyl)aniline” is a chemical compound with the molecular formula C14H14ClN . It is an aniline derivative, which means it has an -NH2 group attached directly to a benzene ring .
Synthesis Analysis
The synthesis of anilines, including “2-chloro-N-(1-phenylethyl)aniline”, involves various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines . A specific synthesis method for an ortho-substituted aniline derivative was described in a study, where aniline monomers were modified to study the effect of the substituent on the respective polymer .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(1-phenylethyl)aniline” includes a benzene ring with a chlorine atom and an NH2 group attached to it . The exact mass of the molecule is 231.081477 g/mol .Chemical Reactions Analysis
The chemical reactions involving anilines can be quite complex. They can undergo nucleophilic aromatic substitution reactions, which are influenced by the presence of electron-attracting groups . The specific reactions that “2-chloro-N-(1-phenylethyl)aniline” undergoes would depend on the reaction conditions and other reactants involved.Aplicaciones Científicas De Investigación
Catalytic Applications
2-Chloro-N-(1-phenylethyl)aniline has been utilized in catalytic applications. For instance, a study by Wenderski et al. (2004) involved the coupling of 1,2-dibromoarenes with aniline derivatives using a palladium/phosphine or palladium/carbene catalyst system. This process yielded N,N-diaryl-o-phenylenediamines, which are significant in various chemical syntheses (Wenderski et al., 2004).
Photocatalysis
Chu et al. (2007) investigated the photocatalytic degradation of chlorinated anilines, such as 2-chloroaniline, using a UV/TiO2 system. Their study highlights the significance of solution pH and peroxide concentration in enhancing the reaction rate, crucial for environmental applications like wastewater treatment (Chu et al., 2007).
Nanoparticle-Based Drug Delivery Systems
In medical research, specifically in the treatment of gliomas, a study by Hua et al. (2011) described the use of poly[aniline-co-N-(1-one-butyric acid) aniline] coated on Fe3O4 cores. This novel approach aimed to enhance the therapeutic capacity and improve the thermal stability of cancer treatment drugs (Hua et al., 2011).
Corrosion Inhibition
Farsak et al. (2015) explored the use of aniline derivatives as corrosion inhibitors for low carbon steel in acidic solutions. Their findings indicate that these compounds, including derivatives of 2-chloroaniline, exhibit significant corrosion inhibitory properties (Farsak et al., 2015).
Wastewater Treatment
Brillas et al. (1995) investigated the electrochemical degradation of aniline and its chloro derivatives for wastewater treatment, highlighting their utility in environmental remediation processes (Brillas et al., 1995).
Chemical Synthesis
Various studies have explored the role of 2-chloroaniline and its derivatives in chemical syntheses. For instance, Vinayak et al. (2018) described the efficient ortho-chlorination of aryls under aqueous conditions using 1-chloro-1,2-benziodoxol-3-one (Vinayak et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(1-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWVSQBMDYXSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-phenylethyl)aniline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

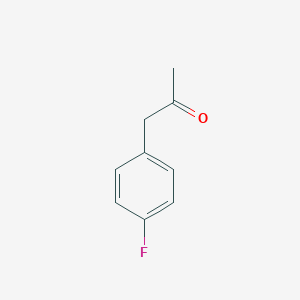
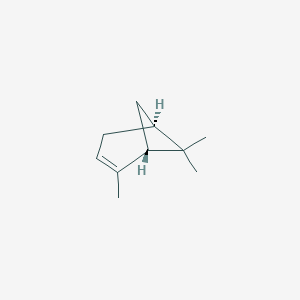
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
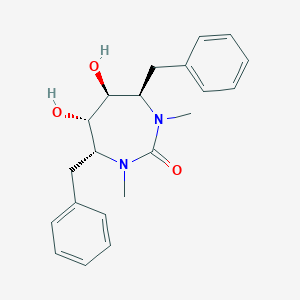
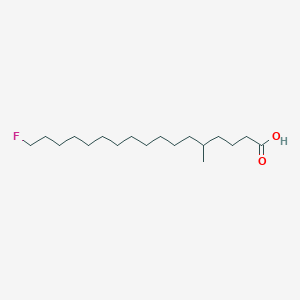
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
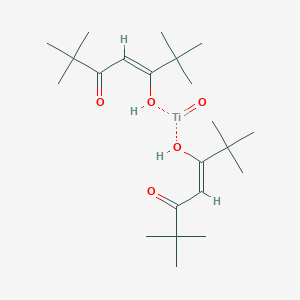
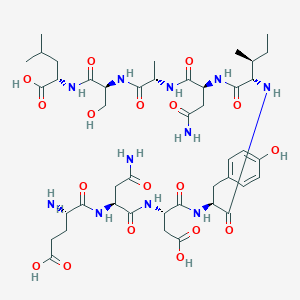
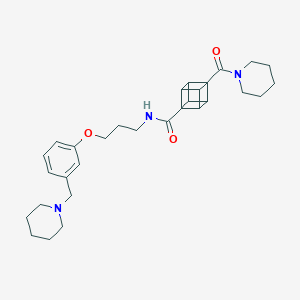
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
